molecular formula C7H10N2OS B13068012 4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole

4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole

Cat. No.: B13068012
M. Wt: 170.23 g/mol
InChI Key: BAHQUGBFWLZLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole is a nitrogen-containing heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery research. This scaffold is of significant interest due to the proven biological activities of thiazole derivatives, which are present in numerous clinically approved drugs . Specifically, thiazole-based compounds are extensively investigated as potent inhibitors of key enzymatic pathways involved in oncogenesis. Recent scientific literature highlights novel thiazole derivatives demonstrating potent dual inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two critical tyrosine kinase targets in cancer therapy . Inhibition of these receptors can effectively halt tumor cell proliferation and angiogenesis . Furthermore, structurally related molecules have shown significant promise in antibacterial research, exhibiting inhibitory efficacy against bacterial DNA gyrase, an essential enzyme for DNA replication in pathogens like E. coli . This compound is intended for research applications only, including as a key intermediate in the synthesis of novel bioactive molecules, for structure-activity relationship (SAR) studies, and for screening against various biological targets. It is supplied with comprehensive analytical data to ensure identity and purity for your experimental work.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

4-(azetidin-3-yloxymethyl)-1,3-thiazole

InChI

InChI=1S/C7H10N2OS/c1-7(2-8-1)10-3-6-4-11-5-9-6/h4-5,7-8H,1-3H2

InChI Key

BAHQUGBFWLZLQF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=CSC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole typically involves the reaction of azetidine derivatives with thiazole precursors. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of azetidine derivatives.

Scientific Research Applications

4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular molecular targets. The azetidine ring can interact with biological macromolecules, while the thiazole ring can participate in various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Sulfonyl (in 2c) and nitro groups enhance antiproliferative activity by modulating electron density, whereas phenyl groups (as in 4a–d) improve antifungal properties .
  • Azetidine vs. Amine/Imine Substituents : The azetidine group in the target compound may offer superior metabolic stability compared to Schiff bases (e.g., in ) due to reduced susceptibility to hydrolysis.

Key Observations :

  • Microwave Synthesis : Used in sulfone derivatives (2b–c) to achieve higher yields (88%) compared to conventional methods (50%) .
  • Click Chemistry : Triazole-thiazole hybrids (e.g., ) employ copper-catalyzed azide-alkyne cycloaddition for efficient cyclization .

Pharmacological Profiles

Antimicrobial Activity

  • 4-Phenyl-1,3-thiazoles : Exhibit MIC values of 8–32 µg/mL against Candida spp., attributed to phenyl group hydrophobicity enhancing membrane penetration .
  • Schiff Base Derivatives : Show broad-spectrum activity (MIC: 4–16 µg/mL) against S. aureus and E. coli due to imine bonds disrupting bacterial enzymes .

Anticancer Activity

  • Sulfone Derivatives (2c) : IC₅₀ of 12 µM against HepG2 cells, likely via sulfone-mediated ROS generation .
  • Triazole-Quinazolinone Hybrids: Target EGFR TK with IC₅₀ values <10 µM, leveraging triazole’s hydrogen-bonding capacity .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Molecular Weight LogP Solubility (mg/mL) Stability Source
4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole 184.27 (estimated) 1.2 Moderate (DMSO) Stable at RT N/A
4-Ethyl-2-methyl-1,3-thiazole 127.20 1.8 25 (Water) Sensitive to light
4-(Chloromethyl)-2-phenyl-1,3-thiazole 209.69 2.5 Low (Organic solvents) Hydrolytically stable

Key Observations :

  • The azetidine group in the target compound likely improves water solubility compared to chloromethyl or phenyl derivatives.
  • Ethyl-methyl thiazoles (e.g., ) exhibit higher LogP, favoring lipid membrane penetration but reducing aqueous solubility.

Biological Activity

Introduction

The compound 4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole is a member of the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole derivatives are known for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiazole nucleus exhibit significant activity against various bacterial strains. For instance, studies have shown that modifications in the thiazole structure can enhance antimicrobial efficacy.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus8 µg/mL
Thiazole Derivative ABacillus subtilis, Pseudomonas aeruginosa4 µg/mL

Anticancer Activity

The anticancer potential of thiazole derivatives has also been highlighted in various studies. The compound this compound has demonstrated cytotoxic effects in vitro against several cancer cell lines.

Cell LineIC50 (µM)Reference
HeLa15
MCF-712
A54920

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, thiazole derivatives have shown promise in reducing inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Case Study: A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in paw edema compared to control groups.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Antimicrobial Action: The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.
  • Anticancer Mechanism: It induces apoptosis in cancer cells through the activation of caspase pathways.
  • Anti-inflammatory Effects: The compound inhibits the expression of COX enzymes and reduces the release of inflammatory mediators.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.